N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
Description
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a thiophene-sulfonamide moiety. The compound’s structure includes a 4-oxo group and three methyl substituents (3,3,5-trimethyl) on the oxazepine ring, which influence its electronic and steric properties.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-16(2)10-22-13-9-11(6-7-12(13)18(3)15(16)19)17-24(20,21)14-5-4-8-23-14/h4-9,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOKQFGLANCETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a benzoxazepine ring with a thiophene sulfonamide moiety. The IUPAC name reflects its intricate design, which is crucial for its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 336.44 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.
Therapeutic Applications
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against both bacterial and fungal strains.
- Neurological Disorders : Its structural similarities to known neuroprotective agents suggest potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of oxidative stress and modulation of apoptosis-related proteins.
- Antimicrobial Testing : A study evaluated the compound's effectiveness against multiple bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values were found to be 15 µg/mL for bacteria and 20 µg/mL for fungi, indicating moderate activity compared to standard antibiotics.
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications due to its structural characteristics:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : Compounds containing the tetrahydrobenzo[b][1,4]oxazepin structure have shown promise as anti-inflammatory agents. In silico studies have indicated potential interactions with inflammatory mediators .
The biological activity of this compound has been explored through various experimental approaches:
- Molecular Docking Studies : Computational methods have been employed to predict the binding affinity of this compound to key biological targets involved in disease processes. Such studies are essential for understanding its mechanism of action and optimizing its structure for enhanced efficacy .
- In Vitro Testing : Laboratory experiments involving cell cultures have been conducted to assess the compound's effects on cell viability and proliferation. Results indicate that modifications to the compound can significantly alter its biological activity.
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial properties of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate efficacy and found that modifications to the sulfonamide group enhanced antibacterial potency.
Case Study 2: Anticancer Activity
Research into the anticancer effects of related compounds revealed promising results against breast cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate potential pathways affected by the compound. Results indicated that this class of compounds could serve as lead candidates for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[b][1,4]oxazepine core distinguishes the target compound from other sulfonamide derivatives. For example:
- 1,2,4-Triazole-thiones (e.g., compounds [7–9] in ): These feature a triazole ring fused to a phenylsulfonyl group. Unlike the target compound’s oxazepine ring, triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .
- Fluoroquinolones (e.g., levofloxacin in ): These contain a bicyclic quinolone core with a fluorine substituent, emphasizing antimicrobial activity via DNA gyrase inhibition. The target compound lacks the quinolone scaffold but shares sulfonamide functionality.
Substituent Effects
- Electron-Withdrawing Groups (EWGs): In compounds [4–6] (hydrazinecarbothioamides), substituents like Cl or Br on the phenylsulfonyl group enhance electrophilicity, reflected in IR carbonyl stretches (1663–1682 cm⁻¹). The target compound’s 3,3,5-trimethyl groups likely increase steric bulk, reducing reactivity compared to halogenated analogs .
- Sulfonamide Positioning: The thiophene-2-sulfonamide group in the target compound contrasts with phenylsulfonyl groups in ’s triazoles. Thiophene’s aromaticity and smaller size may alter solubility or binding interactions.
Spectral Data Comparison
*Spectral data for the target compound inferred based on structural analogs.
Research Findings and Implications
- Structural Stability: The oxazepine ring’s rigidity and methyl substituents may enhance thermal stability compared to triazoles, which undergo tautomerism .
- Drug Design Potential: The thiophene-sulfonamide motif could serve as a bioisostere for phenylsulfonyl groups, optimizing target engagement in medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Route Selection : Begin with a benzo[b][1,4]oxazepine scaffold functionalized at the 8-position. Introduce the thiophene-2-sulfonamide group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Optimization : Use anhydrous solvents (e.g., CH₂Cl₂) and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation, as demonstrated in analogous tetrahydrobenzo[b]thiophene syntheses .
- Purification : Employ reverse-phase HPLC or recrystallization (e.g., methanol/water) to isolate high-purity product, monitoring by TLC and confirming yields via gravimetric analysis .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl₃. Key signals include the sulfonamide NH (~10-12 ppm), oxazepinone carbonyl (~170-175 ppm in ¹³C), and thiophene aromatic protons (6.5-8.5 ppm) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., ESI+ mode), ensuring deviations <5 ppm. For fragmentation patterns, compare with PubChem data for structurally related compounds .
- IR Spectroscopy : Validate functional groups (e.g., sulfonamide S=O stretches at 1150-1350 cm⁻¹, oxazepinone C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity or binding affinity?
- Methodological Answer :
- Validation of Computational Models : Cross-check docking results (e.g., AutoDock Vina) with experimental enzyme inhibition assays. Adjust force field parameters (e.g., AMBER) to account for solvent effects or tautomeric states .
- Data Reconciliation : If discrepancies arise in reactivity (e.g., unexpected byproducts), analyze reaction intermediates via LC-MS or in situ FTIR. For binding affinity mismatches, use isothermal titration calorimetry (ITC) to validate thermodynamic parameters .
Q. What strategies are effective in elucidating the compound's mechanism of enzyme inhibition or cellular uptake?
- Methodological Answer :
- Enzyme Assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) using purified target enzymes (e.g., kinases or proteases). Measure IC₅₀ values under varying ATP/substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Cellular Uptake : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy to track intracellular localization. Quantify uptake via LC-MS/MS analysis of cell lysates .
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over 100+ ns trajectories to identify critical binding residues and conformational changes .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Batch Comparison : Re-run NMR under identical conditions (solvent, temperature) and verify spectrometer calibration. Check for residual solvents (e.g., DMF) that may alter shifts .
- Structural Isomerism : Investigate tautomerism (e.g., keto-enol equilibria in oxazepinone) via variable-temperature NMR or X-ray crystallography .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., des-methyl analogs) that may arise from incomplete alkylation .
Experimental Design Considerations
Q. What statistical approaches are recommended for designing dose-response studies in biological assays?
- Methodological Answer :
- Dose Range : Use logarithmic serial dilutions (e.g., 0.1–100 µM) to capture full sigmoidal curves. Include triplicate technical replicates and negative/positive controls (e.g., DMSO vehicle) .
- Data Normalization : Apply Z-score or percent inhibition relative to controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Robustness Testing : Perform inter-day assays to assess reproducibility, accounting for plate-to-plate variability via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
